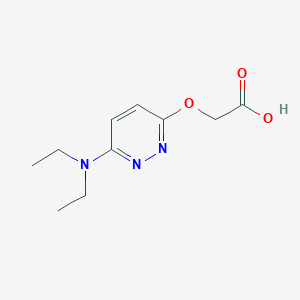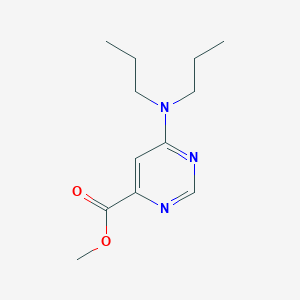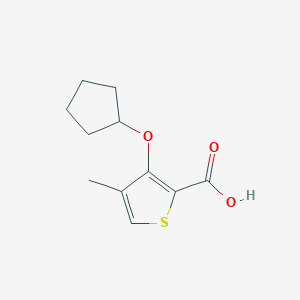
3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid
Vue d'ensemble
Description
3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H14O3S and its molecular weight is 226.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- A study by Corral and Lissavetzky (1984) outlines a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate, demonstrating the versatility of thiophene derivatives in synthesizing complex thiophene-based structures Corral & Lissavetzky, 1984.
Potential Biological Applications
- Lange et al. (1985) explored the synthesis of 4-carboxy-2-thiabicyclo[3.2.0]heptan-6-ones via 3-carboxy-2,3-dihydrothiophenes, highlighting their interest as potential β-lactamase inhibitors, indicating the pharmaceutical relevance of thiophene derivatives Lange, Savard, Viswanatha, & Dmitrienko, 1985.
Advanced Materials and Sensor Applications
- The work by Kim, Chen, Gong, and Osada (1999) on water-soluble polythiophene carboxylic acids investigates their solution properties, which could be relevant for developing novel materials with specific ion-responsive or pH-responsive properties Kim, Chen, Gong, & Osada, 1999.
Synthesis of Constrained Amino Acids and Peptides
- Horwell, Nichols, Ratcliffe, and Roberts (1994) designed and synthesized novel 3,4-fused tryptophan analogues for use in peptide/peptoid conformation elucidation studies, illustrating the application of thiophene derivatives in synthesizing conformationally constrained amino acids Horwell, Nichols, Ratcliffe, & Roberts, 1994.
Fluorescent Sensors for Protein Detection
- A terthiophene carboxylic derivative was synthesized by Hu, Xia, and Elioff (2016) and investigated as a fluorescent biosensor for protein analysis, showcasing the potential of thiophene derivatives in bioanalytical applications Hu, Xia, & Elioff, 2016.
Mécanisme D'action
Target of Action
The primary target of 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid is the enzyme known as Phosphodiesterase-4 . This enzyme is predominantly found in pro-inflammatory and immune cells .
Mode of Action
This compound acts as a selective inhibitor of Phosphodiesterase-4 . It shows high selectivity for cAMP-specific Phosphodiesterase-4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for Phosphodiesterase-4D than for Phosphodiesterase-4A, -B or -C .
Biochemical Pathways
The compound affects the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D pathway . By inhibiting this enzyme, it suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of certain diseases .
Pharmacokinetics
It is known to be orally active
Result of Action
The inhibition of Phosphodiesterase-4 by this compound results in the suppression of pro-inflammatory and immune cell activity . This can lead to potent anti-inflammatory effects, both in vitro and in vivo .
Action Environment
It is known that many drugs can be affected by factors such as temperature, light, and humidity
Propriétés
IUPAC Name |
3-cyclopentyloxy-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-7-6-15-10(11(12)13)9(7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJORTXUEUFCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1OC2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1480380.png)



![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)

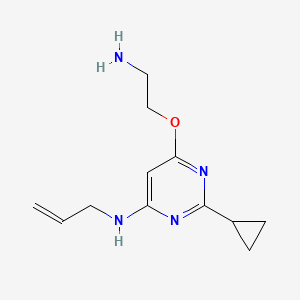
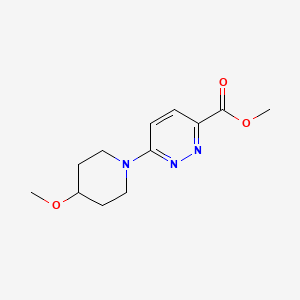

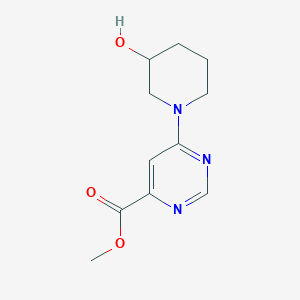
![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)
